Cas no 868142-65-8 ((2Z,5Z)-5-(2,3-dimethoxyphenyl)methylidene-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one)

(2Z,5Z)-5-(2,3-dimethoxyphenyl)methylidene-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one structure
868142-65-8 structure
商品名:(2Z,5Z)-5-(2,3-dimethoxyphenyl)methylidene-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one
CAS番号:868142-65-8
MF:C16H20N2O3S
メガワット:320.406602859497
CID:6025053
PubChem ID:2143043

(2Z,5Z)-5-(2,3-dimethoxyphenyl)methylidene-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one 化学的及び物理的性質

名前と識別子

    • (2Z,5Z)-5-(2,3-dimethoxyphenyl)methylidene-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one
    • YLAWWKNLHSLKCT-GULLIVQYSA-N
    • (2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one
    • (5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-ethylimino-1,3-thiazolidin-4-one
    • 868142-65-8
    • (2Z,5Z)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-3-ETHYL-2-(ETHYLIMINO)-1,3-THIAZOLIDIN-4-ONE
    • F1691-2879
    • AKOS002261645
    • インチ: 1S/C16H20N2O3S/c1-5-17-16-18(6-2)15(19)13(22-16)10-11-8-7-9-12(20-3)14(11)21-4/h7-10H,5-6H2,1-4H3/b13-10-,17-16+
    • InChIKey: YLAWWKNLHSLKCT-AUCNZSTQSA-N
    • ほほえんだ: S1/C(=C\C2=CC=CC(OC)=C2OC)/C(=O)N(CC)/C/1=N\CC

計算された属性

  • せいみつぶんしりょう: 320.11946368g/mol
  • どういたいしつりょう: 320.11946368g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 464
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

(2Z,5Z)-5-(2,3-dimethoxyphenyl)methylidene-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1691-2879-5mg
(2Z,5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one
868142-65-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1691-2879-5μmol
(2Z,5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one
868142-65-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1691-2879-25mg
(2Z,5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one
868142-65-8 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1691-2879-30mg
(2Z,5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one
868142-65-8 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1691-2879-2mg
(2Z,5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one
868142-65-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1691-2879-15mg
(2Z,5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one
868142-65-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1691-2879-40mg
(2Z,5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one
868142-65-8 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1691-2879-20mg
(2Z,5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one
868142-65-8 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1691-2879-20μmol
(2Z,5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one
868142-65-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1691-2879-10mg
(2Z,5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one
868142-65-8 90%+
10mg
$79.0 2023-05-17

(2Z,5Z)-5-(2,3-dimethoxyphenyl)methylidene-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one 関連文献

(2Z,5Z)-5-(2,3-dimethoxyphenyl)methylidene-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-oneに関する追加情報

Compound CAS No 868142-65-8: (2Z,5Z)-5-(2,3-dimethoxyphenyl)methylidene-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one

The compound CAS No 868142-65-8, known as (2Z,5Z)-5-(2,3-dimethoxyphenyl)methylidene-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one, is a highly specialized organic compound with a complex structure and potential applications in various fields. This compound belongs to the class of thiazolidinones, which are well-known for their diverse biological activities and structural versatility. The molecule features a thiazolidinone ring system with specific substituents that contribute to its unique properties.

The core structure of this compound is a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms. The substituents on the ring include a (2Z,5Z)-configured methylidene group attached to a 2,3-dimethoxyphenyl moiety. Additionally, the molecule has ethyl groups attached at specific positions, further enhancing its structural complexity. These substituents play a crucial role in determining the compound's physical and chemical properties, as well as its biological activity.

Recent studies have highlighted the potential of thiazolidinone derivatives in drug discovery and development. For instance, research has shown that these compounds exhibit significant antioxidant and anti-inflammatory properties. The presence of the 2,3-dimethoxyphenyl group in this compound is particularly interesting due to its known bioactivity. Methoxy groups are often associated with increased stability and bioavailability, making this compound a promising candidate for further investigation in pharmacological studies.

The synthesis of (2Z,5Z)-5-(2,3-dimethoxyphenyl)methylidene-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one involves a multi-step process that requires precise control over reaction conditions to achieve the desired stereochemistry. The formation of the thiazolidinone ring typically involves cyclization reactions between appropriate amine and carbonyl precursors. The introduction of the methylidene group and the ethyl substituents requires careful optimization to ensure high yields and purity.

One of the key areas of interest for this compound is its potential application in medicinal chemistry. Thiazolidinones have been explored as candidates for treating various diseases, including neurodegenerative disorders and cancer. The presence of multiple functional groups in this compound provides ample opportunities for further modification and optimization to enhance its therapeutic potential.

Moreover, the stereochemistry of this compound is critical for its activity. The (2Z,5Z) configuration ensures proper alignment of functional groups for optimal interaction with biological targets. This makes it an ideal candidate for studying structure-activity relationships (SAR) in medicinal chemistry research.

In terms of physical properties, this compound exhibits a melting point within a range suitable for formulation into various drug delivery systems. Its solubility characteristics also make it amenable to testing in different biological models. These properties are essential for evaluating its suitability as a drug candidate.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic profiles of compounds like this one with greater accuracy. Computational models can provide insights into absorption, distribution, metabolism, and excretion (ADME) properties without requiring extensive experimental work. Such tools are invaluable for prioritizing compounds during early-stage drug discovery.

In conclusion, CAS No 868142-65-8 represents a promising compound with significant potential in medicinal chemistry and related fields. Its unique structure and functional groups make it an attractive target for further research aimed at unlocking its full therapeutic potential.

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